

Biological Activity of Trimethoxy Vinylbenzenes: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3-Trimethoxy-4-vinylbenzene

CAS No.: 39240-15-8

Cat. No.: B3393667

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Part 1: Executive Summary

Trimethoxy vinylbenzenes (TMVBs) represent a class of phenylpropanoids characterized by a benzene ring substituted with three methoxy groups and a vinyl (ethenyl) or propenyl moiety. This chemical scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous antimitotic agents.

The biological activity of TMVBs is strictly dictated by the substitution pattern of the methoxy groups:

- 3,4,5-Trimethoxy pattern: The "Antimitotic Scaffold." Mimics the A-ring of colchicine, combretastatin A-4 (CA-4), and podophyllotoxin. These compounds are potent inhibitors of tubulin polymerization, causing G2/M cell cycle arrest and apoptosis in tumor cells.
- 2,4,5-Trimethoxy pattern: The "Psychoactive/Genotoxic Scaffold." Found in [ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">](#)

- and

-asarone.[1][2][3] While exhibiting neuroprotective and hypolipidemic effects, this pattern—particularly in the cis-propenyl isomer (

-asarone)—is associated with significant genotoxicity due to metabolic epoxidation.

This guide provides a technical analysis of the structure-activity relationships (SAR), molecular mechanisms, and experimental protocols for evaluating these compounds.

Part 2: Chemical Basis & Structural Classification

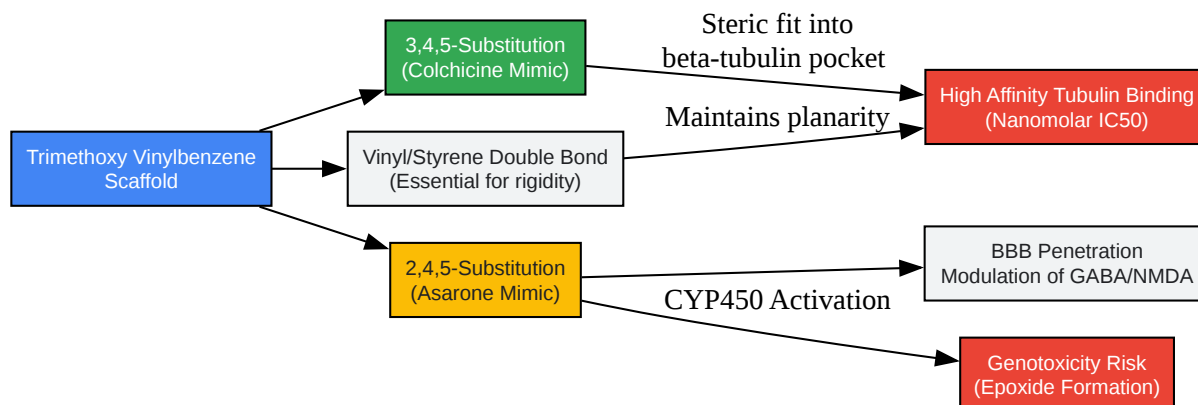
The core structure of a TMVB consists of a styrene backbone. The electronic properties of the trimethoxy motif facilitate non-covalent interactions with the colchicine-binding site of

-tubulin.

Key Structural Classes

Compound Class	Structure Description	Primary Activity	Key Representative
3,4,5-Trimethoxystyrenes	Vinyl group at C1; Methoxy at 3,4,[4][5]5.	Tubulin inhibition (Anticancer)	Combretastatin A-4 (Stilbene analog)
-Asarone	cis-Propenyl group at C1; Methoxy at 2,4,5.	Psychoactive, Genotoxic	-Asarone (Acorus calamus oil)
-Asarone	trans-Propenyl group at C1; Methoxy at 2,4,[1]5.	Hypolipidemic, Neuroprotective	-Asarone
Trimethoxychalcones	Vinyl group linked to a ketone.	Tubulin inhibition, Antioxidant	MDM-1 derivatives

Structure-Activity Relationship (SAR) Visualization



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Figure 1: SAR analysis distinguishing the antimitotic 3,4,5-isomer from the neuroactive/toxic 2,4,5-isomer.

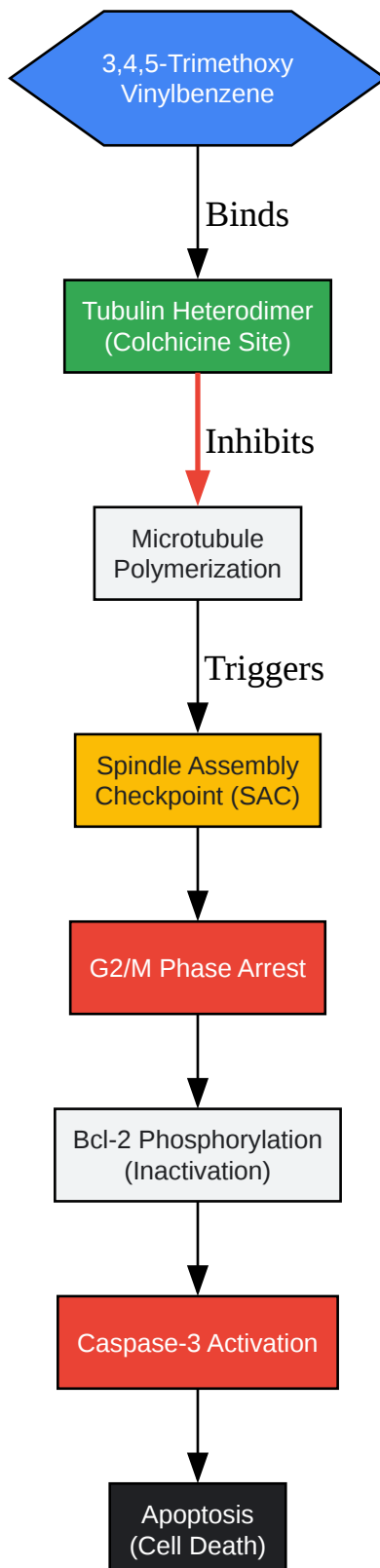
Part 3: Mechanism of Action

Tubulin Destabilization (3,4,5-Trimethoxy Series)

The primary mechanism for 3,4,5-TMVBs is the disruption of microtubule dynamics.

- Binding: The molecule occupies the colchicine-binding site at the interface of
- and
-tubulin heterodimers.
- Inhibition: It prevents the polymerization of tubulin dimers into microtubules.
- Catastrophe: The loss of microtubule tension triggers the Spindle Assembly Checkpoint (SAC).
- Arrest: Cells arrest in the G2/M phase (mitosis).
- Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2 and activation of Caspase-3.

Signaling Pathway Diagram



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Figure 2: Molecular pathway of apoptosis induction via tubulin inhibition by 3,4,5-trimethoxy vinylbenzenes.

Part 4: Toxicology & Metabolic Activation[7]

Critical Safety Note: While the 3,4,5- pattern is a standard chemotherapeutic pharmacophore, the 2,4,5- pattern (asarones) carries significant genotoxic risks.

The Epoxidation Hazard

The vinyl/propenyl side chain is subject to metabolic activation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1).

- Reaction: The double bond is oxidized to an epoxide.
- Consequence: In -asarone, this epoxide is highly reactive and forms covalent adducts with DNA (guanine bases), leading to carcinogenicity.
- Mitigation: In drug design, the vinyl group is often replaced with stable bioisosteres (e.g., heterocyclic rings) or the 3,4,5- pattern is used, which favors cytotoxic (cell-killing) over genotoxic (mutagenic) outcomes in the context of cancer therapy.

Part 5: Experimental Protocols

Synthesis of 3,4,5-Trimethoxystyrene (Wittig Olefination)

Objective: To synthesize the core vinylbenzene scaffold from an aldehyde precursor.

Reagents:

- Methyltriphenylphosphonium bromide (MTPPB)
- n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)
- 3,4,5-Trimethoxybenzaldehyde[4]
- Anhydrous Tetrahydrofuran (THF)

Protocol:

- Preparation of Ylide: In a flame-dried flask under nitrogen, suspend MTPPB (1.2 eq) in anhydrous THF. Cool to 0°C.
- Deprotonation: Add base (n-BuLi, 1.2 eq) dropwise. The solution will turn bright yellow (formation of phosphorous ylide). Stir for 30 min.
- Addition: Add 3,4,5-trimethoxybenzaldehyde (1.0 eq) dissolved in THF dropwise to the ylide solution.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
- Purification: Silica gel column chromatography.

Tubulin Polymerization Assay (In Vitro)

Objective: To quantify the inhibition of tubulin assembly, the definitive assay for this class.

Materials:

- Purified Tubulin (>99% pure, bovine brain source)
- GTP (Guanosine triphosphate)
- PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
- Spectrophotometer or Fluorometer (350 nm excitation / 450 nm emission for DAPI-based, or OD₃₄₀ nm for turbidity).

Protocol:

- Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

- Treatment: Add test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10

M). Keep DMSO < 1%.

- Initiation: Transfer mixture to a pre-warmed (37°C) 96-well plate.
- Measurement: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
- Analysis: Polymerization manifests as an increase in absorbance (turbidity).
 - Result: A potent TMVB will result in a flat line (no polymerization) compared to the sigmoidal curve of the control.
 - Calculation: Calculate IC50 based on the initial rate of polymerization ().

Comparative Activity Data[2]

Compound	Tubulin IC50 (M)	Cell Line (HeLa) IC50 (M)	Mechanism
Combretastatin A-4	0.5 - 1.5	0.003	Colchicine Site Binder
3,4,5-Trimethoxystyrene	> 50	> 20	Weak Binder (Fragment)
(E)-Trimethoxychalcone	2.0 - 5.0	0.1 - 1.0	Colchicine Site Binder
-Asarone	N/A	20 - 50	Genotoxic/Unknown

Part 6: References

- Mechanism of Tubulin Binding:
 - Title: "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site"

- Source: NIH / PMC
- URL:[[Link](#)]
- Synthesis and Cytotoxicity:
 - Title: "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents"
 - Source: MDPI / Molecules
 - URL:[[Link](#)]
- Genotoxicity of Asarone Isomers:
 - Title: "Comparative Study of the Cytotoxicity and Genotoxicity of Alpha- and Beta-Asarone"[1][6]
 - Source: NIH / PMC
 - URL:[[Link](#)]
- Metabolic Activation of Styrenes:
 - Title: "Detection of Phenolic Metabolites of Styrene in Mouse Liver and Lung Microsomal Incubations"
 - Source: NIH / PMC
 - URL:[[Link](#)]
- General Chemical Safety:
 - Title: "1,3,5-Trimethoxybenzene Safety Data Sheet"
 - Source: Fisher Scientific[7]

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